Beta-D-Glucose

Beschreibung

A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.

Glucose oxidase has been investigated for the treatment of Upper Respiratory Tract Infections.

b-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound contains a Glucosylceramide motif and is often attached to a Cer aglycon.

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has been reported in Humulus lupulus, Maclura pomifera, and other organisms with data available.

Beta-D-Glucopyranose is the beta isoform of D-glucopyranose, a synthetic simple monosaccharide as an energy source. D-glucopyranose is oxidized in various tissues either under aerobic or anaerobic conditions through glycolysis, and the oxidation reaction produces carbon dioxide, water and ATP.

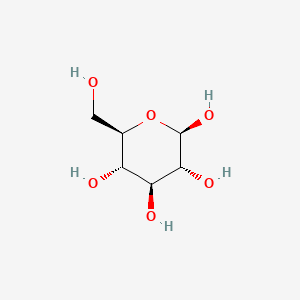

Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 |

Source

|

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 |

Source

|

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL |

Source

|

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 |

Source

|

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C |

Source

|

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cyclic Architecture of Beta-D-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cyclic structure of Beta-D-Glucose (β-D-glucose), a ubiquitous monosaccharide of central importance in biology and pharmacology. This document details its conformational analysis, key structural parameters, and the experimental and computational methodologies employed for its characterization.

Introduction: The Predominance of the Cyclic Form

In aqueous solutions, glucose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal structures.[1][2] The cyclic forms are thermodynamically more stable and therefore predominate. The formation of the six-membered pyranose ring occurs through an intramolecular nucleophilic attack of the hydroxyl group on carbon 5 (C5) on the aldehyde carbon (C1). This cyclization creates a new chiral center at C1, the anomeric carbon, giving rise to two diastereomers, or anomers: alpha (α) and beta (β).[3] This guide focuses on the β-anomer, which is the more abundant and stable form in solution.[2][4]

Conformational Analysis: The Stability of the Chair Conformation

The six-membered pyranose ring of β-D-glucose is not planar but adopts a puckered three-dimensional conformation to minimize steric strain. The most stable and predominant conformation is the chair form. In β-D-glucose, all of the bulky substituents—the four hydroxyl (-OH) groups and the hydroxymethyl (-CH₂OH) group—can occupy the more sterically favorable equatorial positions, minimizing 1,3-diaxial interactions. This arrangement contributes to the significant stability of the β-anomer compared to the α-anomer, where the C1 hydroxyl group is in an axial position.[4]

Below is a graphical representation of the chair conformation of β-D-glucose.

Mutarotation: The Interconversion of Anomers

In solution, α-D-glucose and β-D-glucose undergo a process called mutarotation, where they interconvert through the open-chain aldehyde form until an equilibrium is established.[1][2] At equilibrium, the mixture consists of approximately 36% α-D-glucose and 64% β-D-glucose, with a very small amount (<0.02%) of the open-chain form.[1][2] This equilibrium favors the more stable β-anomer.

The following diagram illustrates the process of mutarotation.

Quantitative Structural Data

The precise geometry of the β-D-glucose molecule has been determined through experimental techniques and computational modeling. The following tables summarize key bond lengths, bond angles, and dihedral angles for the pyranose ring in its stable chair conformation, based on computational studies.[5]

Table 1: Bond Lengths in this compound

| Bond | Length (Å) |

| C1-C2 | 1.536 |

| C2-C3 | 1.528 |

| C3-C4 | 1.527 |

| C4-C5 | 1.533 |

| C5-O5 | 1.438 |

| O5-C1 | 1.434 |

| C1-O1 | 1.405 |

| C2-O2 | 1.422 |

| C3-O3 | 1.423 |

| C4-O4 | 1.422 |

| C5-C6 | 1.525 |

| C6-O6 | 1.429 |

Table 2: Bond Angles in this compound

| Angle | Value (°) |

| O5-C1-C2 | 110.8 |

| C1-C2-C3 | 110.6 |

| C2-C3-C4 | 111.0 |

| C3-C4-C5 | 110.3 |

| C4-C5-O5 | 110.1 |

| C5-O5-C1 | 112.3 |

| O1-C1-C2 | 109.8 |

| O2-C2-C3 | 110.2 |

| O3-C3-C4 | 110.5 |

| O4-C4-C5 | 110.7 |

| C4-C5-C6 | 112.9 |

| C5-C6-O6 | 112.1 |

Table 3: Dihedral Angles of the Pyranose Ring in this compound

| Dihedral Angle | Value (°) |

| C1-C2-C3-C4 | -55.8 |

| C2-C3-C4-C5 | 54.7 |

| C3-C4-C5-O5 | -55.2 |

| C4-C5-O5-C1 | 59.5 |

| C5-O5-C1-C2 | -61.8 |

| O5-C1-C2-C3 | 58.4 |

Experimental Protocols for Structural Determination

The detailed three-dimensional structure of β-D-glucose is primarily elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides a high-resolution static picture of the molecule in its crystalline state.

Methodology:

-

Crystallization: Single crystals of β-D-glucose are grown from a supersaturated aqueous solution. The slow evaporation of the solvent at a constant temperature is a common method.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, leading to an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

The workflow for a typical small-molecule X-ray crystallography experiment is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of β-D-glucose in solution.

Methodology:

-

Sample Preparation: A solution of β-D-glucose is prepared in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to avoid strong solvent signals in the ¹H NMR spectrum.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the protons and carbons provide information about the chemical environment and connectivity of the atoms.

-

2D NMR Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond connectivities between protons (COSY) and between protons and carbons (HSQC, HMBC). NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of atoms, aiding in conformational analysis.

The logical flow for structure elucidation using NMR is depicted below.

Conclusion

The cyclic structure of β-D-glucose, predominantly in its stable chair conformation, is a fundamental concept in carbohydrate chemistry with profound implications for its biological function and interaction with other molecules. A thorough understanding of its three-dimensional architecture, as elucidated by powerful analytical techniques such as X-ray crystallography and NMR spectroscopy, is crucial for researchers in the fields of biochemistry, medicinal chemistry, and drug development. The quantitative data and methodologies presented in this guide provide a solid foundation for further investigation and application of this vital biomolecule.

References

The Central Role of Beta-D-Glucose in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of beta-D-glucose in the intricate network of cellular respiration. As the primary fuel for most living organisms, the metabolic fate of this compound is central to energy homeostasis and the biosynthesis of essential macromolecules.[1][2][3] This document provides a comprehensive overview of the core metabolic pathways involving this compound, detailed experimental protocols for their investigation, and quantitative data to support a deeper understanding of these fundamental processes.

Introduction to this compound Metabolism

This compound, a six-carbon aldose, is the principal monosaccharide utilized by cells for energy production.[2][3] Its entry into the cell is mediated by glucose transporters (GLUTs), and upon entry, it is immediately phosphorylated to glucose-6-phosphate (G6P) by hexokinases or glucokinase.[4] This initial phosphorylation step traps glucose within the cell and commits it to intracellular metabolism. G6P stands at a critical metabolic crossroads, from which it can be channeled into one of several key pathways: glycolysis for ATP production, the pentose (B10789219) phosphate (B84403) pathway (PPP) for the synthesis of NADPH and nucleotide precursors, or glycogen (B147801) synthesis for storage.[4][5]

Glycolysis: The Embden-Meyerhof-Parnas Pathway

Glycolysis is a sequence of ten enzyme-catalyzed reactions that occurs in the cytosol and converts one molecule of glucose into two molecules of pyruvate (B1213749).[6][7][8] This pathway is fundamental for ATP production in both aerobic and anaerobic conditions.[2][9] Glycolysis can be divided into two distinct phases: an energy investment phase and an energy payoff phase.[6][9]

Key Regulatory Enzymes in Glycolysis:

-

Hexokinase/Glucokinase: Catalyzes the irreversible phosphorylation of glucose to G6P. Hexokinase has a low Kₘ for glucose, ensuring a constant supply of G6P even at low blood glucose levels, while glucokinase, found primarily in the liver and pancreatic β-cells, has a high Kₘ, allowing it to respond to high glucose concentrations.[10][11][12][13]

-

Phosphofructokinase-1 (PFK-1): Catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. This is the main rate-limiting step of glycolysis and is subject to complex allosteric regulation.

-

Pyruvate Kinase: Catalyzes the irreversible transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, generating ATP and pyruvate.

Quantitative Data: Glycolysis

| Enzyme | Substrate(s) | Kₘ | Vₘₐₓ | Activator(s) | Inhibitor(s) |

| Hexokinase (Brain) | Glucose | 0.1 mM | Low | - | Glucose-6-Phosphate |

| Glucokinase (Liver) | Glucose | 10 mM | High | Insulin (indirectly) | Fructose-6-Phosphate |

| Phosphofructokinase-1 | Fructose-6-Phosphate, ATP | - | - | AMP, Fructose-2,6-bisphosphate | ATP, Citrate |

| Pyruvate Kinase | Phosphoenolpyruvate, ADP | - | - | Fructose-1,6-bisphosphate | ATP, Alanine |

Note: Kₘ and Vₘₐₓ values can vary depending on the tissue, species, and experimental conditions. The values presented are for illustrative purposes.

Glycolysis Pathway Diagram

Caption: The glycolytic pathway from glucose to pyruvate.

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway, also known as the hexose (B10828440) monophosphate shunt, is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses (5-carbon sugars).[14][15][16] It is particularly active in tissues involved in fatty acid and steroid synthesis, as well as in red blood cells where NADPH is crucial for protection against oxidative damage.[14] The PPP consists of an oxidative phase and a non-oxidative phase.

Key Products and Their Roles:

-

NADPH: A reducing agent essential for reductive biosynthesis (e.g., fatty acid synthesis) and for regenerating the antioxidant glutathione.

-

Ribose-5-phosphate: A precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).

Quantitative Data: Pentose Phosphate Pathway

| Enzyme | Substrate(s) | Kₘ | Vₘₐₓ | Activator(s) | Inhibitor(s) |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-Phosphate, NADP⁺ | 3.33 mM (for G6P) | 0.263 IU/ml | NADP⁺ | NADPH |

| 6-Phosphogluconate Dehydrogenase (6PGD) | 6-Phosphogluconate, NADP⁺ | - | - | - | NADPH |

| Transketolase | Ribose-5-P, Xylulose-5-P | - | - | - | - |

| Transaldolase | Sedoheptulose-7-P, G3P | - | - | - | - |

Note: Kinetic values for G6PD can vary significantly depending on genetic variants.[17][18] The values provided are from a study on a specific G6PD variant.

Pentose Phosphate Pathway Diagram

Caption: The Pentose Phosphate Pathway and its products.

Glycogen Synthesis (Glycogenesis)

In times of glucose surplus, this compound is stored in the form of glycogen, a large, branched polymer of glucose. This process, known as glycogenesis, occurs primarily in the liver and skeletal muscle.

Key Enzymes in Glycogenesis:

-

Glycogen Synthase: The rate-limiting enzyme that catalyzes the transfer of glucose from UDP-glucose to a growing glycogen chain.[1]

-

Glycogenin: A protein that serves as a primer for the initiation of new glycogen molecules.

-

Branching Enzyme: Creates α-1,6-glycosidic bonds to form the branches in the glycogen structure.

Quantitative Data: Glycogen Metabolism

| Enzyme | Substrate(s) | Kₘ | Vₘₐₓ | Activator(s) | Inhibitor(s) |

| Glycogen Synthase a | UDP-Glucose | - | Lower in diabetic mice | Glucose-6-Phosphate | - |

| Glycogen Synthase b | UDP-Glucose | - | Lower in diabetic mice | - | Pi, ATP |

| Glycogen Phosphorylase a | Glycogen | Lower in diabetic mice | Higher in diabetic mice | - | ATP, Glucose-6-P |

Note: The provided kinetic data for glycogen synthase and phosphorylase are from a study on diabetic mice and may differ in other conditions.[19]

Glycogen Synthesis Pathway Diagram

Caption: The pathway of glycogen synthesis from glucose.

ATP Yield from Complete Oxidation of this compound

The complete aerobic respiration of one molecule of glucose to carbon dioxide and water yields a significant amount of ATP. The theoretical maximum yield is often cited as 38 ATP molecules, but the actual yield is typically lower, ranging from 30 to 32 ATP.[8][9][20][21] This discrepancy arises from the energy costs associated with transporting pyruvate and ADP into the mitochondrial matrix and the use of the proton-motive force for processes other than ATP synthesis.[9][21][22]

Data Presentation: Theoretical vs. Actual ATP Yield

| Metabolic Pathway | Theoretical ATP Yield | Actual ATP Yield | Notes |

| Glycolysis | 2 ATP (substrate-level) + 2 NADH (→ 6 ATP) | 2 ATP (substrate-level) + 2 NADH (→ 3-5 ATP) | The yield from NADH depends on the shuttle system used to transport electrons into the mitochondria (glycerol-3-phosphate or malate-aspartate shuttle).[8] |

| Pyruvate Dehydrogenase | 2 NADH (→ 6 ATP) | 2 NADH (→ 5 ATP) | |

| Krebs Cycle | 2 GTP (→ 2 ATP) + 6 NADH (→ 18 ATP) + 2 FADH₂ (→ 4 ATP) | 2 GTP (→ 2 ATP) + 6 NADH (→ 15 ATP) + 2 FADH₂ (→ 3 ATP) | |

| Total | 38 ATP | 30-32 ATP | The actual yield is lower due to the energetic cost of transporting molecules across the mitochondrial membrane and potential proton leakage.[9][21][22] |

Experimental Protocols

Measurement of Hexokinase Activity

This protocol describes a coupled enzymatic assay to measure hexokinase activity in cell lysates, where the production of G6P is coupled to the reduction of NAD⁺ by G6PDH, which can be monitored spectrophotometrically at 340 nm.[4][7]

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0) with 13.3 mM MgCl₂

-

D-Glucose solution (0.67 M)

-

ATP solution (16.5 mM)

-

NAD⁺ solution (6.8 mM)

-

Glucose-6-phosphate dehydrogenase (G6PDH) solution (300 IU/ml)

-

Cell lysate

-

Spectrophotometer set to 340 nm and 30°C

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

2.28 ml Tris-HCl/MgCl₂ buffer

-

0.50 ml D-Glucose solution

-

0.10 ml ATP solution

-

0.10 ml NAD⁺ solution

-

0.01 ml G6PDH solution

-

-

Incubate the mixture in the spectrophotometer at 30°C for 6-8 minutes to reach temperature equilibrium and establish a baseline rate.

-

Initiate the reaction by adding 0.1 ml of the diluted cell lysate and mix thoroughly.

-

Record the increase in absorbance at 340 nm for 3-4 minutes.

-

Determine the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the curve.

-

Calculate hexokinase activity using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Measurement of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This colorimetric assay measures G6PD activity by quantifying the reduction of a probe by NADPH, which is produced from the G6PD-catalyzed oxidation of G6P.[23]

Materials:

-

G6PD Assay Buffer

-

G6PD Substrate (reconstituted)

-

G6PD Developer (reconstituted)

-

NADH Standard (for standard curve)

-

Cell or tissue lysate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare a NADH standard curve by adding known concentrations of NADH to wells in a 96-well plate.

-

Prepare cell or tissue lysates by homogenization in ice-cold PBS (pH 6.5-8.0) and centrifugation to remove insoluble material.

-

Add 1-50 µl of the sample to wells in the 96-well plate and adjust the final volume to 50 µl with G6PD Assay Buffer. Prepare a background control for each sample.

-

Prepare a Reaction Mix containing G6PD Assay Buffer, G6PD Substrate, and G6PD Developer.

-

Add 50 µl of the Reaction Mix to each standard and sample well. Add a Background Reaction Mix (without substrate) to the background control wells.

-

Incubate the plate at 37°C for 5-30 minutes, protected from light.

-

Measure the absorbance at 450 nm in kinetic mode.

-

Calculate the G6PD activity by subtracting the background reading and comparing the rate of change in absorbance to the NADH standard curve.

Measurement of Glycogen Synthase Activity

This assay determines glycogen synthase activity by measuring the rate of NADH decomposition in a coupled enzymatic reaction.[24][25]

Materials:

-

Reaction Buffer I

-

Reaction Buffer II

-

Substrate (UDP-glucose)

-

Enzyme (for coupled reaction)

-

NADH Standard

-

Sample (cell or tissue lysate)

-

Spectrophotometer set to 340 nm

Procedure:

-

Prepare samples by homogenizing cells or tissues in Assay Buffer and centrifuging to obtain the supernatant.

-

In a reaction tube, mix 40 µl of Reaction Buffer I, 10 µl of Substrate, and 10 µl of the sample.

-

Incubate at 37°C for 5 minutes.

-

Add 130 µl of Reaction Buffer II and 10 µl of the coupled enzyme solution.

-

Measure the absorbance at 340 nm at two time points (e.g., 10 seconds and 70 seconds) to determine the rate of NADH decomposition.

-

Calculate the glycogen synthase activity based on the rate of change in absorbance and the NADH standard curve.

Experimental Workflow for Metabolite Quantification

Caption: General workflow for metabolite quantification.

Conclusion

This compound is undeniably the cornerstone of cellular energy metabolism. Its catabolism through glycolysis provides the cell with a rapid source of ATP, while the pentose phosphate pathway offers essential reducing power and biosynthetic precursors. The ability to store glucose as glycogen ensures a ready supply of energy during times of metabolic demand. A thorough understanding of these interconnected pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism and develop novel therapeutic interventions for metabolic diseases.

References

- 1. Large-Scale Protein Production and Activity Assay Protocols for Human Glycogen Synthase-Glycogenin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Assay of Hexokinase [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 7. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. Theoretical ATP Yield for Aerobic Respiration [cwoer.ccbcmd.edu]

- 9. brainly.com [brainly.com]

- 10. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. up.lublin.pl [up.lublin.pl]

- 13. youtube.com [youtube.com]

- 14. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

- 15. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 16. microbenotes.com [microbenotes.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. mytutor.co.uk [mytutor.co.uk]

- 22. homework.study.com [homework.study.com]

- 23. Glucose 6 Phosphate Dehydrogenase Assay Kit (Colorimetric) | Abcam [abcam.com]

- 24. cohesionbio.com [cohesionbio.com]

- 25. mybiosource.com [mybiosource.com]

The Metabolic Pathway of Beta-D-Glucose in Glycolysis: A Technical Guide

This guide provides an in-depth examination of the glycolytic pathway, the metabolic sequence that converts Beta-D-Glucose into pyruvate (B1213749). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the core pathway, its regulation, quantitative energetic data, and relevant experimental methodologies.

Overview of Glycolysis

The pathway can be divided into two distinct phases:

-

Energy Investment Phase (Preparatory Phase): In the first five steps, two ATP molecules are consumed to phosphorylate the glucose molecule and convert it into two molecules of glyceraldehyde-3-phosphate (G3P).[4][5][7] This initial investment of energy prepares the molecule for the subsequent energy-generating steps.

-

Energy Payoff Phase (Energy Generation Phase): The final five steps involve the conversion of the two G3P molecules into two pyruvate molecules.[7] This phase is characterized by a net gain of energy, producing four ATP molecules and two NADH molecules per initial glucose molecule.[4][5]

The overall reaction for glycolysis is:

Glucose + 2 NAD⁺ + 2 ADP + 2 Pᵢ → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O [2][8]

The Glycolytic Pathway: A Step-by-Step Breakdown

The conversion of glucose to pyruvate involves a sequence of ten enzymatic reactions.

Energy Investment Phase

-

Step 1: Phosphorylation of Glucose

-

Step 2: Isomerization of Glucose-6-phosphate

-

Enzyme: Phosphoglucose Isomerase.

-

Equation: Glucose-6-phosphate ↔ Fructose-6-phosphate

-

-

Step 3: Phosphorylation of Fructose-6-phosphate

-

Equation: Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP + H⁺

-

Step 4: Cleavage of Fructose-1,6-bisphosphate

-

Enzyme: Aldolase (B8822740).

-

Reaction: The six-carbon F1,6BP is cleaved into two different three-carbon molecules: Dihydroxyacetone phosphate (B84403) (DHAP) and Glyceraldehyde-3-phosphate (G3P).[4][7]

-

Equation: Fructose-1,6-bisphosphate ↔ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate

-

-

Step 5: Isomerization of Dihydroxyacetone phosphate

-

Enzyme: Triosephosphate Isomerase.

-

Reaction: DHAP is rapidly and reversibly converted into G3P. This ensures that both products of the aldolase reaction can proceed through the remainder of the pathway.[4]

-

Equation: Dihydroxyacetone phosphate ↔ Glyceraldehyde-3-phosphate

-

Energy Payoff Phase

-

Step 6: Oxidation and Phosphorylation of Glyceraldehyde-3-phosphate

-

Enzyme: Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).

-

Reaction: Each molecule of G3P is oxidized, and NAD⁺ is reduced to NADH. An inorganic phosphate (Pᵢ) is added to form 1,3-Bisphosphoglycerate (1,3BPG), a high-energy compound.[9] This reaction occurs twice for each glucose molecule.

-

Equation: Glyceraldehyde-3-phosphate + NAD⁺ + Pᵢ ↔ 1,3-Bisphosphoglycerate + NADH + H⁺

-

-

Step 7: Substrate-Level Phosphorylation (First ATP Synthesis)

-

Step 8: Phosphate Group Relocation

-

Enzyme: Phosphoglycerate Mutase.

-

Reaction: The phosphate group on 3PG is moved from the third carbon to the second carbon, forming 2-Phosphoglycerate (2PG).[3]

-

Equation: 3-Phosphoglycerate ↔ 2-Phosphoglycerate

-

-

Step 9: Dehydration of 2-Phosphoglycerate

-

Enzyme: Enolase.

-

Reaction: A molecule of water is removed from 2PG to create a high-energy enol-phosphate linkage, resulting in Phosphoenolpyruvate (PEP).[6]

-

Equation: 2-Phosphoglycerate ↔ Phosphoenolpyruvate + H₂O

-

-

Step 10: Substrate-Level Phosphorylation (Second ATP Synthesis)

-

Enzyme: Pyruvate Kinase.

-

Reaction: The high-energy phosphate group from PEP is transferred to ADP, forming the final product, Pyruvate, and the second molecule of ATP. This is an irreversible and highly regulated step.[6]

-

Equation: Phosphoenolpyruvate + ADP + H⁺ → Pyruvate + ATP

-

Caption: The ten-step metabolic pathway of glycolysis.

Regulation of Glycolysis

The rate of glycolysis is meticulously controlled to meet the cell's metabolic needs for ATP and biosynthetic precursors. Regulation occurs primarily at the three irreversible enzymatic steps: Hexokinase, Phosphofructokinase-1 (PFK-1), and Pyruvate Kinase.[6][11][12]

-

Hexokinase: This enzyme is inhibited by its product, Glucose-6-phosphate (G6P).[13] High levels of G6P signal that the cell's energy needs are met or that G6P is being funneled into other pathways like glycogen (B147801) synthesis or the pentose (B10789219) phosphate pathway.[11]

-

Phosphofructokinase-1 (PFK-1): PFK-1 is the most critical control point in glycolysis.[4][13] Its activity is regulated by a complex interplay of allosteric effectors:

-

Inhibitors: High levels of ATP and citrate (B86180) act as allosteric inhibitors.[13] ATP, the end product of respiration, signals energy abundance. Citrate, an early intermediate in the citric acid cycle, indicates that the biosynthetic needs of the cell are being met.

-

Activators: High levels of AMP and ADP are potent activators.[11] These molecules signal a low energy state, stimulating PFK-1 to increase the rate of glycolysis. Fructose-2,6-bisphosphate is a powerful allosteric activator of PFK-1, coordinating glycolysis with hormonal signals.

-

-

Pyruvate Kinase: This final regulatory enzyme is inhibited by signs of energy abundance, such as high concentrations of ATP and acetyl-CoA.[11][13] Conversely, it is allosterically activated by Fructose-1,6-bisphosphate, the product of the PFK-1 reaction.[11] This feed-forward activation ensures that the intermediates from the first phase of glycolysis are efficiently processed.[11]

Caption: Allosteric regulation of the key glycolytic enzymes.

Quantitative Data on Glycolysis

The energetics of glycolysis are critical to understanding its function. The change in Gibbs free energy (ΔG) indicates the spontaneity of each reaction under cellular conditions. While the standard free energy change (ΔG°') for some steps is positive, the actual free energy change (ΔG) in the cell is kept negative by maintaining a low product-to-reactant ratio, thus driving the pathway forward. The overall pathway is highly exergonic.[8]

| Step | Enzyme | ΔG°' (kJ/mol) | ΔG (kJ/mol) in Erythrocytes |

| 1 | Hexokinase | -16.7 | -33.5 |

| 2 | Phosphoglucose Isomerase | +1.7 | -2.5 |

| 3 | Phosphofructokinase-1 | -14.2 | -22.2 |

| 4 | Aldolase | +23.8 | -1.3 |

| 5 | Triosephosphate Isomerase | +7.5 | +2.5 |

| 6 | Glyceraldehyde-3-phosphate Dehydrogenase | +6.3 | -1.7 |

| 7 | Phosphoglycerate Kinase | -18.8 | +1.3 |

| 8 | Phosphoglycerate Mutase | +4.6 | +0.8 |

| 9 | Enolase | +1.7 | -3.3 |

| 10 | Pyruvate Kinase | -31.4 | -16.7 |

| Overall | - | -73.4 | -96.0 |

Table adapted from data on glycolysis in erythrocytes.[8] Note that ΔG values for steps 6-10 are per molecule of G3P and must be doubled for the per-glucose calculation.

Experimental Protocols for Glycolysis Research

The study of glycolysis employs various experimental techniques to measure flux, enzyme activity, and metabolite concentrations.

A. Quantification of Glycolytic Flux

A common method to assess the overall rate of glycolysis is to measure the consumption of glucose from the extracellular medium and the excretion of lactate (B86563).[14]

Protocol Outline: Glucose Uptake and Lactate Production Assay

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Medium Change: Replace the standard medium with a fresh, low-glucose experimental medium. Collect a baseline (T=0) sample of this medium.

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

-

Sample Collection: At the end of the incubation, collect a sample of the conditioned medium.

-

Metabolite Quantification: Measure the concentration of glucose and lactate in both the T=0 and final samples using commercially available colorimetric or fluorometric assay kits or through analytical methods like HPLC.

-

Data Analysis: Calculate the rate of glucose consumption and lactate production, typically normalized to cell number or total protein content.

B. Isotopic Tracer Analysis for Metabolic Flux

Stable isotope tracers, such as ¹³C-labeled glucose, are used to trace the path of glucose carbons through glycolysis and into connecting metabolic pathways.

Protocol Outline: ¹³C-Glucose Labeling and LC-MS Analysis

-

Cell Culture and Labeling: Culture cells to a desired confluency. Replace the standard medium with a medium containing a stable isotope-labeled glucose (e.g., [U-¹³C₆]-glucose). Incubate for a time course sufficient to achieve isotopic steady-state (e.g., 10-30 minutes for glycolytic intermediates).[15]

-

Metabolite Extraction: Rapidly quench metabolism by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C).[15]

-

Sample Preparation: Scrape and collect the cell suspension. Centrifuge to pellet debris and collect the supernatant containing the metabolites. Dry the extract under nitrogen.[15]

-

LC-MS/MS Analysis: Reconstitute the dried extract and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Use a suitable column (e.g., HILIC) for separating polar metabolites.[15][16]

-

Data Analysis: Analyze the mass isotopologue distributions for each glycolytic intermediate to determine the fractional contribution of the labeled glucose and to quantify metabolic flux.

Caption: A generalized workflow for metabolic flux analysis.

C. Enzyme Activity Assays

The activity of individual rate-limiting glycolytic enzymes can be measured in cell lysates. These assays often use coupled enzyme reactions that result in the conversion of NAD⁺ to NADH or NADP⁺ to NADPH, which can be monitored spectrophotometrically by the change in absorbance at 340 nm.[14]

Protocol Outline: Phosphofructokinase-1 Activity Assay

-

Lysate Preparation: Prepare a cell lysate that preserves enzyme activity.

-

Reaction Mixture: Prepare a reaction buffer containing the substrate (Fructose-6-phosphate), ATP, and an excess of coupling enzymes (aldolase, triosephosphate isomerase, and glyceraldehyde-3-phosphate dehydrogenase) and NAD⁺.[14]

-

Initiate Reaction: Start the reaction by adding the cell lysate to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time in a spectrophotometer.

-

Calculate Activity: The rate of change in absorbance is directly proportional to the PFK-1 activity in the sample, which can be calculated using the Beer-Lambert law.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Glycolysis: Pathway, Regulation, and Implications in Health and Disease - Creative Proteomics [creative-proteomics.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. Khan Academy [khanacademy.org]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. fiveable.me [fiveable.me]

- 8. Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]

- 12. GLYCOLYSIS & ITS REGULATION | PPTX [slideshare.net]

- 13. jackwestin.com [jackwestin.com]

- 14. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. taiwan-healthcare.org [taiwan-healthcare.org]

The Central Role of Beta-D-Glucose in Life: A Technical Guide for Researchers

Abstract: Beta-D-Glucose, a simple hexose (B10828440) sugar, is the cornerstone of energy metabolism and a fundamental building block for essential structural polymers in virtually all living organisms. Its intricate involvement in cellular signaling pathways further underscores its biological importance. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, tailored for researchers, scientists, and drug development professionals. It offers a comprehensive overview of its metabolic fate, its contribution to structural integrity, and its function as a signaling molecule. This document includes quantitative data on key metabolic processes, detailed experimental protocols for studying glucose metabolism and signaling, and visual representations of critical pathways to facilitate a deeper understanding of this vital biomolecule.

Introduction

This compound is the most abundant monosaccharide in nature and serves as the primary energy source for a vast array of biological processes.[1][2] Its chemical structure, a six-membered pyranose ring, allows for the formation of complex polysaccharides and dictates its interaction with enzymes and transporters.[1] This guide delves into the core biological functions of this compound, categorized into three primary domains: its role as a central molecule in energy production, its function as a monomeric unit in structural biopolymers, and its emerging role as a critical regulator of cellular signaling.

This compound in Energy Metabolism

The catabolism of this compound is a central metabolic pathway that generates adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.[1] This process begins with glycolysis and, in the presence of oxygen, proceeds through the citric acid cycle and oxidative phosphorylation to maximize ATP yield.

Glycolysis and the Citric Acid Cycle

Glycolysis is a sequence of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate (B1213749), with a net production of ATP and NADH.[3][4] In aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) for further oxidation.

Quantitative Analysis of ATP Production

The complete oxidation of a single molecule of glucose to carbon dioxide and water yields a significant amount of ATP. The precise yield can vary depending on the shuttle system used to transport electrons from NADH generated during glycolysis into the mitochondria.

| Metabolic Pathway | Reactants | Products | ATP Yield (per molecule of Glucose) |

| Glycolysis | 1 Glucose, 2 ATP, 2 NAD+ | 2 Pyruvate, 4 ATP, 2 NADH | 2 (net) |

| Pyruvate Dehydrogenase | 2 Pyruvate, 2 NAD+ | 2 Acetyl-CoA, 2 NADH, 2 CO2 | - |

| Citric Acid Cycle | 2 Acetyl-CoA, 6 NAD+, 2 FAD, 2 ADP | 4 CO2, 6 NADH, 2 FADH2, 2 ATP | 2 |

| Oxidative Phosphorylation | 10 NADH, 2 FADH2, O2 | H2O, NAD+, FAD | ~26-28 |

| Total Net Yield | ~30-32 |

Table 1: Theoretical ATP yield from the complete oxidation of one molecule of this compound. The range in total yield accounts for the different efficiencies of the malate-aspartate and glycerol-3-phosphate shuttles.[5][6][7][8][9]

Key Enzymes in Glucose Metabolism

The flux through the glycolytic pathway is tightly regulated by several key enzymes, with hexokinase and glucokinase playing pivotal roles in the initial phosphorylation of glucose. Their distinct kinetic properties reflect their specialized physiological roles.

| Enzyme | Location | Substrate | K_m (for Glucose) | V_max | Regulation |

| Hexokinase | Most tissues | Glucose | Low (~0.1 mM) | Low | Allosterically inhibited by Glucose-6-Phosphate |

| Glucokinase | Liver, Pancreatic β-cells | Glucose | High (~10 mM) | High | Not inhibited by Glucose-6-Phosphate; regulated by insulin (B600854) and glucagon |

Table 2: Kinetic parameters of Hexokinase and Glucokinase. The low K_m of hexokinase ensures a constant supply of glucose for tissues even at low blood glucose levels, while the high K_m of glucokinase allows the liver and pancreas to respond to high glucose concentrations.[4][10][11][12][13]

This compound as a Structural Component

This compound monomers are the building blocks for some of the most abundant and structurally important polysaccharides in the biological world: cellulose (B213188) and chitin.

Cellulose

Cellulose is a linear polymer of this compound units linked by β(1→4) glycosidic bonds.[14] This linkage results in long, straight chains that can associate via hydrogen bonds to form strong, insoluble microfibrils, providing structural rigidity to plant cell walls.[14]

Chitin

Chitin is another structural polysaccharide, similar in structure to cellulose, but with one hydroxyl group on each glucose monomer replaced by an N-acetylglucosamine group.[14][15] It is a primary component of the exoskeletons of arthropods and the cell walls of fungi.[15][16][17]

This compound in Cellular Signaling

Beyond its metabolic and structural roles, this compound and its metabolites are integral to cellular signaling, influencing a variety of cellular processes from gene expression to cell survival.

Insulin Signaling Pathway

Insulin, a hormone released in response to high blood glucose, triggers a signaling cascade that promotes glucose uptake and utilization. The binding of insulin to its receptor initiates a series of phosphorylation events, leading to the translocation of glucose transporters (GLUTs) to the cell membrane.

Caption: Insulin Signaling Pathway leading to glucose uptake and other metabolic effects.

O-GlcNAcylation: A Nutrient-Sensing Pathway

The hexosamine biosynthetic pathway (HBP) utilizes a fraction of the glucose entering the cell to produce UDP-N-acetylglucosamine (UDP-GlcNAc). This molecule serves as the substrate for O-GlcNAc transferase (OGT), which attaches a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, acts as a nutrient sensor, modulating the activity of numerous proteins involved in transcription, signaling, and metabolism.

Caption: The Hexosamine Biosynthetic and O-GlcNAcylation Cycling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of this compound.

Glucose Uptake Assay (2-Deoxyglucose Method)

This protocol measures the rate of glucose uptake into cultured cells using a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG).

Materials:

-

Cultured cells (e.g., adipocytes, muscle cells)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-2-deoxy-D-glucose

-

Phloretin (B1677691) (inhibitor)

-

Scintillation fluid and counter

Procedure:

-

Seed cells in appropriate culture plates and grow to desired confluency.

-

Wash cells twice with warm KRH buffer.

-

Incubate cells in KRH buffer for 30 minutes at 37°C to deplete endogenous glucose.

-

Initiate glucose uptake by adding KRH buffer containing [³H]-2-DG (final concentration 0.1-1.0 mM, specific activity ~1 µCi/ml). For inhibitor controls, add phloretin (final concentration 200 µM).

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the assay by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing 200 µM phloretin.

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

-

Calculate the rate of glucose uptake as pmol of 2-DG per mg of protein per minute.

Caption: Experimental workflow for the 2-Deoxyglucose uptake assay.

Western Blot Analysis of Insulin Signaling Proteins

This protocol describes the detection of key phosphorylated proteins in the insulin signaling pathway by Western blotting.

Materials:

-

Cultured cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with insulin (e.g., 100 nM) for various time points.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a molecule of paramount importance, acting as a central hub in the metabolic and structural landscape of living organisms. Its role extends beyond a simple fuel source to that of a key regulator of cellular processes through intricate signaling networks. A thorough understanding of the biological importance of this compound is fundamental for research in numerous fields, including metabolism, cell biology, and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for scientists seeking to further unravel the complexities of this essential biomolecule. Future research will undoubtedly continue to uncover new facets of this compound's influence on health and disease, paving the way for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 3. longdom.org [longdom.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Khan Academy [khanacademy.org]

- 9. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. youtube.com [youtube.com]

- 14. Cellulose Biosynthesis: Current Views and Evolving Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Chitin: a comparison between its main sources [frontiersin.org]

- 16. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and stability of Beta-D-Glucose in aqueous solution.

An In-depth Technical Guide to the Chemical Properties and Stability of Beta-D-Glucose in Aqueous Solution

Introduction

This compound, a simple sugar and a vital carbohydrate in biology, serves as a primary source of energy for living organisms.[1] In its solid crystalline form, it is stable; however, when dissolved in an aqueous solution, it exhibits dynamic behavior, primarily characterized by an equilibrium between its different isomeric forms.[2][3] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound in an aqueous environment, intended for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

In an aqueous solution, over 99% of glucose molecules exist in a cyclic pyranose form.[4] This ring structure is the result of an intramolecular nucleophilic addition between the aldehyde group at carbon 1 (C-1) and the hydroxyl group at carbon 5 (C-5), forming a hemiacetal linkage.[3][4] This cyclization creates a new stereocenter at C-1, known as the anomeric carbon, giving rise to two diastereomers: alpha-D-glucose and this compound.[3]

Structure and Stability: this compound is the more stable of the two anomers.[5][6] Its stability is attributed to its chair conformation where all of its bulky hydroxyl (-OH) groups are in the equatorial position, which minimizes steric hindrance.[5][7] In contrast, the alpha anomer has the hydroxyl group at the anomeric carbon in the axial position, leading to greater steric repulsion.[5]

Solubility: this compound is a white, crystalline compound that is readily soluble in water but dissolves poorly in alcohol.[8][9]

Optical Activity and Mutarotation: As a chiral molecule, glucose is optically active. When plane-polarized light is passed through a solution of glucose, it rotates the plane of light.[10] A freshly prepared solution of pure this compound has a specific rotation of +18.7° to +19°.[5][7] However, this value changes over time in a process called mutarotation.[2][3][11]

In solution, the alpha and beta anomers interconvert through a transient open-chain aldehyde form until an equilibrium is established.[3][11][12] This process results in a stable equilibrium mixture with a specific rotation of +52.5° to +52.7°.[2][7] The equilibrium mixture in water consists of approximately 64% this compound, 36% Alpha-D-Glucose, and a very small amount of the open-chain form (less than 0.02%).[4][5][12][13]

Stability in Aqueous Solution

The stability of this compound in an aqueous solution is influenced by several factors, including pH and temperature.

-

Anomerization and Epimerization: The process of converting one anomer to another is known as anomerization, which for reducing sugars like glucose is called mutarotation.[12] This process is catalyzed by both acid and base.[12] Under basic conditions, glucose can also undergo epimerization, which is the alteration of a single chiral center.[14] For instance, at the C-2 position, glucose can be in equilibrium with D-mannose.[15]

-

Degradation under Varying pH and Temperature: The degradation of glucose is significantly influenced by pH and temperature. The minimum degradation occurs in the pH range of 6.45 to 8.50.[16] In acidic solutions, particularly at elevated temperatures, glucose can degrade to form various products, including 5-hydroxymethylfurfural (B1680220) (5-HMF).[17] Heating glucose solutions leads to a decrease in pH due to the formation of organic acids like formic acid and lactic acid.[18] Studies have shown that a pH of around 3.2 offers some protection against degradation during heat sterilization and storage.[19] Temperature is a critical factor, with higher temperatures accelerating the degradation process.[18][19]

Quantitative Data Summary

The following table summarizes the key quantitative properties of D-Glucose anomers in an aqueous solution.

| Property | Value | Reference |

| Molar Mass | 180.16 g/mol | [4][8] |

| Melting Point (β-D-Glucose) | 148 °C | [8][9] |

| Melting Point (α-D-Glucose) | 146 °C (419 K) | [2][7] |

| Initial Specific Rotation of β-D-Glucose | +18.7° to +19° | [5][7] |

| Initial Specific Rotation of α-D-Glucose | +111° to +112° | [2][7] |

| Equilibrium Specific Rotation in Water | +52.5° to +52.7° | [2][7] |

| Equilibrium Composition (Aqueous) | ~64% β-D-glucopyranose, ~36% α-D-glucopyranose, <0.02% open-chain | [4][5][12][13] |

| pKa (at 25 °C) | 12.16 | [4] |

Experimental Protocol: Monitoring Mutarotation of Glucose using Polarimetry

This protocol details the methodology for observing the mutarotation of glucose by measuring the change in optical rotation over time.

Objective: To determine the first-order rate constant for the mutarotation of D-Glucose in an aqueous solution.

Principle: The interconversion of α-D-glucose and β-D-glucose follows pseudo-first-order kinetics.[20] By dissolving a pure anomer (e.g., α-D-glucose) in water and measuring the optical rotation at regular intervals as it approaches equilibrium, the rate of this change can be determined.[20][21]

Apparatus and Reagents:

-

Polarimeter

-

Volumetric flasks (50 mL)

-

Beakers

-

Magnetic stirrer and stir bar

-

Stopwatch

-

Analytical balance

-

α-D-Glucose (pulverized)

-

Distilled or deionized water

-

Optionally: Phosphate buffer (pH 7.0) for catalysis[21]

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow it to warm up for 10-20 minutes.[21] Calibrate the instrument to a zero reading using a sample cell filled with distilled water.[20][22]

-

Solution Preparation: Accurately weigh a precise mass (e.g., 5.00 g) of pure, pulverized α-D-glucose.[21]

-

Initiating the Reaction: Add a precise volume of distilled water (e.g., 40 mL) to a beaker with a magnetic stirrer.[21] Vigorously stir the water and rapidly add the weighed α-D-glucose. Start the stopwatch the moment the glucose contacts the water.[21]

-

Sample Measurement: As soon as the glucose is fully dissolved, quickly transfer the solution to a volumetric flask and dilute to the mark (e.g., 50 mL).[21] Immediately fill a clean polarimeter sample tube with the solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the sample tube in the polarimeter and immediately begin recording the optical rotation.[20] Record the rotation at regular time intervals (e.g., every 30 seconds or 1 minute) for an extended period (e.g., 30-60 minutes) until the reading becomes stable.[21] This final, stable reading is the equilibrium rotation (α_eq).

-

Final Reading: Allow the solution to stand for several hours (or overnight) to ensure equilibrium is reached and take a final "infinity" reading.

Data Analysis: The rate constant (k) for mutarotation can be calculated by plotting ln(α_t - α_eq) versus time (t), where α_t is the rotation at time t and α_eq is the equilibrium rotation. The slope of the resulting straight line will be equal to -k.[21]

Visualizations

The following diagrams illustrate key processes related to this compound in an aqueous solution.

Caption: Mutarotation of D-Glucose in aqueous solution.

Caption: Workflow for studying mutarotation via polarimetry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Class 12 Chemistry Notes - Free PDF [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. biochem1oh1.wordpress.com [biochem1oh1.wordpress.com]

- 8. This compound (C₆H₁₂O₆) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]

- 9. This compound (C₆H₁₂O₆) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]

- 10. OPG [opg.optica.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Anomer - Wikipedia [en.wikipedia.org]

- 13. conductscience.com [conductscience.com]

- 14. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. youtube.com [youtube.com]

- 16. tandfonline.com [tandfonline.com]

- 17. THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 18. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glucose Mutarotation Kinetics [regressioninbiologicalchemistry.weebly.com]

- 21. scribd.com [scribd.com]

- 22. determination-of-glucose-concentration-by-polarimetry [innovabiomed.com]

The Ubiquitous Sweetness: A Technical Guide to the Natural Occurrence and Abundance of Beta-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Glucose, a simple sugar and a primary biological energy source, is one of the most abundant organic compounds in nature. This aldohexose is the more stable anomer of D-glucose and serves as a fundamental building block for a vast array of carbohydrates, from energy-storing polysaccharides to structural biopolymers. Its prevalence and central role in metabolism make it a critical molecule of study for researchers in biochemistry, medicine, and drug development. This in-depth technical guide explores the natural occurrence and abundance of this compound, providing quantitative data, detailed experimental protocols for its analysis, and visualizations of its key roles.

Natural Occurrence of this compound

This compound is found throughout the biological world, from microorganisms to plants and animals. Its distribution can be categorized into two main forms: as a free monosaccharide and as a monomeric unit within larger polysaccharides.

Free this compound:

In its free form, this compound is present in various natural sources, contributing to their sweet taste. It is a direct product of photosynthesis in plants and is found in plant saps, nectars, fruits, and vegetables. In animals, glucose is the primary sugar circulating in the bloodstream, providing energy to cells.[1][2] The equilibrium between the alpha and beta anomers of D-glucose in aqueous solution favors the beta form, with approximately 64% existing as this compound at equilibrium due to its more stable chair conformation where bulky hydroxyl groups are in equatorial positions, minimizing steric hindrance.[3][4]

This compound in Polysaccharides:

The most significant natural abundance of this compound is in its polymerized form. It is the sole monomeric unit of cellulose (B213188), the most abundant organic polymer on Earth, which forms the structural framework of plant cell walls.[5][6][7][8][9][10] The β-1,4-glycosidic bonds in cellulose create long, linear chains that are indigestible by most animals, including humans, as they lack the necessary cellulase (B1617823) enzymes.[7][9]

In contrast, starch in plants and glycogen (B147801) in animals, which serve as energy storage polysaccharides, are polymers of the alpha anomer of glucose.[5][6][7][8][10][11]

Abundance of this compound

The concentration of this compound varies significantly depending on the biological source and physiological state. The following tables summarize quantitative data on the abundance of glucose in various natural contexts.

Table 1: Abundance of D-Glucose in Various Natural Sources

| Source | Form | Concentration/Abundance | Notes |

| Human Blood | Free Monosaccharide | 70–100 mg/dL (3.9–5.5 mmol/L) (fasting)[12] | Tightly regulated by hormones such as insulin (B600854) and glucagon.[13] Can rise to ~140 mg/dL (7.8 mmol/L) after a meal.[12] |

| Honey | Free Monosaccharide | 25-35% of total weight[14] | Primarily a mixture of fructose (B13574) and glucose.[15] The fructose to glucose ratio is typically around 1.2:1.[14] |

| Fruits (general) | Free Monosaccharide | Varies widely by fruit type and ripeness | A major contributor to the sweetness of fruits. |

| Plant Cell Walls | Monomer in Cellulose | Constitutes a major portion of plant biomass | Cellulose is the most abundant organic polymer on Earth.[8][10] |

| Aqueous Solution (Equilibrium) | Free Monosaccharide | ~64% this compound | The remainder is primarily Alpha-D-Glucose (~36%) with a trace amount of the open-chain form.[3] |

Experimental Protocols for the Determination of this compound

Accurate quantification of this compound is crucial for research and clinical applications. Several methods are employed, ranging from enzymatic assays to chromatographic techniques.

Enzymatic Assay: Glucose Oxidase Method

This method is highly specific for this compound and is widely used in clinical and research settings.

Principle:

The enzyme glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The hydrogen peroxide produced is then used in a subsequent peroxidase-catalyzed reaction to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the initial concentration of this compound.

Detailed Protocol (based on Sigma-Aldrich procedure):

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM sodium acetate (B1210297) buffer, pH 5.1, saturated with oxygen.

-

Chromogen Solution: Prepare a solution of a suitable chromogen, such as o-dianisidine.

-

Peroxidase (POD) Solution: Prepare a solution of horseradish peroxidase.

-

Glucose Oxidase (GO) Solution: Prepare a solution of glucose oxidase of known activity.

-

Standard Solutions: Prepare a series of this compound standards of known concentrations.

-

-

Sample Preparation:

-